molecular formula C5H10ClN B13187606 (3Z)-4-Chloro-2-methylbut-3-en-2-amine

(3Z)-4-Chloro-2-methylbut-3-en-2-amine

Cat. No.: B13187606
M. Wt: 119.59 g/mol
InChI Key: FKZLEYGHXAHJMD-ARJAWSKDSA-N
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Description

(3Z)-4-Chloro-2-methylbut-3-en-2-amine is an organic compound characterized by the presence of a chlorine atom, a methyl group, and an amine group attached to a butene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-4-Chloro-2-methylbut-3-en-2-amine typically involves the chlorination of 2-methylbut-3-en-2-amine. One common method is the reaction of 2-methylbut-3-en-2-amine with thionyl chloride (SOCl₂) under controlled conditions to introduce the chlorine atom at the desired position. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(3Z)-4-Chloro-2-methylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation typically yields oxides or hydroxylated derivatives.

    Reduction: Reduction results in the formation of the corresponding amine.

    Substitution: Substitution reactions produce various derivatives depending on the nucleophile used.

Scientific Research Applications

(3Z)-4-Chloro-2-methylbut-3-en-2-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-4-Chloro-2-methylbut-3-en-2-amine involves its interaction with specific molecular targets. The chlorine atom and amine group play crucial roles in its reactivity and binding to target molecules. The compound may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-4-Chloro-3-(2-methylphenyl)imino-5-oxotetrahydro-2-furanyl 2-furoate
  • (3Z,6Z,9Z)-3,6,9-Octadecatriene
  • (3Z,3′Z)-3,3′-(Ethane-1,2-diylidene)bis(indolin-2-one)

Uniqueness

(3Z)-4-Chloro-2-methylbut-3-en-2-amine is unique due to its specific structural features, such as the position of the chlorine atom and the presence of the amine group

Properties

Molecular Formula

C5H10ClN

Molecular Weight

119.59 g/mol

IUPAC Name

(Z)-4-chloro-2-methylbut-3-en-2-amine

InChI

InChI=1S/C5H10ClN/c1-5(2,7)3-4-6/h3-4H,7H2,1-2H3/b4-3-

InChI Key

FKZLEYGHXAHJMD-ARJAWSKDSA-N

Isomeric SMILES

CC(C)(/C=C\Cl)N

Canonical SMILES

CC(C)(C=CCl)N

Origin of Product

United States

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